molecular formula C10H23IN2O3Si B14235715 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 397330-33-5

1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14235715
CAS No.: 397330-33-5
M. Wt: 374.29 g/mol
InChI Key: YFGJHABKHJJFOG-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The presence of the trimethoxysilyl group in its structure makes it particularly interesting for applications involving surface modification and catalysis.

Preparation Methods

The synthesis of 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1-methylimidazole with 3-chloropropyltrimethoxysilane, followed by the addition of iodine to form the iodide salt. The reaction conditions usually include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide involves its ability to interact with various molecular targets through its imidazolium and trimethoxysilyl groups. The imidazolium group can participate in ionic interactions, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enable the compound to act as an effective catalyst and surface modifier .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide include:

The uniqueness of this compound lies in its combination of imidazolium and trimethoxysilyl groups, which provide a versatile platform for various applications in catalysis, material science, and biomedical fields.

Properties

CAS No.

397330-33-5

Molecular Formula

C10H23IN2O3Si

Molecular Weight

374.29 g/mol

IUPAC Name

trimethoxy-[3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propyl]silane;iodide

InChI

InChI=1S/C10H22N2O3Si.HI/c1-11-7-8-12(10-11)6-5-9-16(13-2,14-3)15-4;/h7-8H,5-6,9-10H2,1-4H3;1H

InChI Key

YFGJHABKHJJFOG-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)CCC[Si](OC)(OC)OC.[I-]

Origin of Product

United States

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